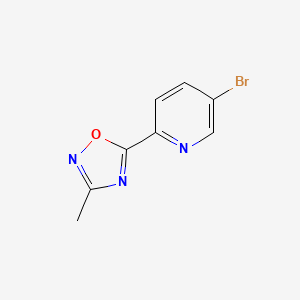![molecular formula C11H19NO6 B1442332 4-Methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxobutanoic acid CAS No. 2044709-98-8](/img/structure/B1442332.png)
4-Methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxobutanoic acid
描述
Boc-N-Methyl-Aspartic Acid Methyl Ester: is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with aspartic acid.
Protection of the Amino Group: The amino group of aspartic acid is protected using tert-butoxycarbonyl (Boc) to form Boc-Aspartic Acid.
Methylation: The carboxyl group is then methylated to form Boc-Aspartic Acid Methyl Ester.
N-Methylation: Finally, the nitrogen atom is methylated to produce Boc-N-Methyl-Aspartic Acid Methyl Ester.
Industrial Production Methods: The industrial production of Boc-N-Methyl-Aspartic Acid Methyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: Boc-N-Methyl-Aspartic Acid Methyl Ester can undergo oxidation reactions, particularly at the methyl group.
Reduction: The compound can be reduced to remove the Boc protective group.
Substitution: It can undergo substitution reactions where the Boc group is replaced with other protective groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic conditions, such as trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed:
Oxidation: Oxidized derivatives of Boc-N-Methyl-Aspartic Acid Methyl Ester.
Reduction: Deprotected N-Methyl-Aspartic Acid Methyl Ester.
Substitution: Various substituted derivatives depending on the protective group used.
科学研究应用
Chemistry:
- Used in the synthesis of peptides and proteins.
- Acts as a building block in the development of novel compounds.
Biology:
- Studied for its role in enzyme-substrate interactions.
- Used in the study of protein folding and structure.
Medicine:
- Investigated for its potential in drug development.
- Used in the synthesis of peptide-based therapeutics.
Industry:
- Employed in the production of synthetic peptides for research and development.
- Used in the manufacture of peptide-based materials.
作用机制
Molecular Targets and Pathways:
- Boc-N-Methyl-Aspartic Acid Methyl Ester interacts with enzymes involved in peptide synthesis.
- It acts as a substrate for peptide bond formation, facilitating the elongation of peptide chains.
相似化合物的比较
Boc-Aspartic Acid Methyl Ester: Lacks the N-methyl group.
Boc-N-Methyl-Glutamic Acid Methyl Ester: Similar structure but with an additional methylene group in the side chain.
Fmoc-N-Methyl-Aspartic Acid Methyl Ester: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protective group instead of Boc.
Uniqueness:
- The presence of both Boc and methyl ester groups makes Boc-N-Methyl-Aspartic Acid Methyl Ester particularly useful in peptide synthesis.
- Its unique structure allows for selective reactions, making it a valuable tool in synthetic chemistry.
属性
IUPAC Name |
4-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12(4)7(9(14)15)6-8(13)17-5/h7H,6H2,1-5H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLLENVINORKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


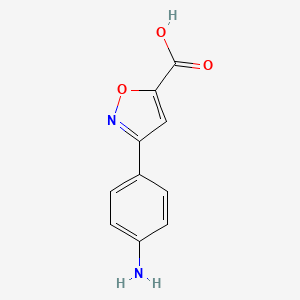

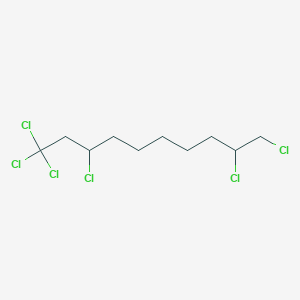
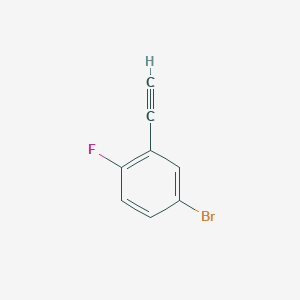



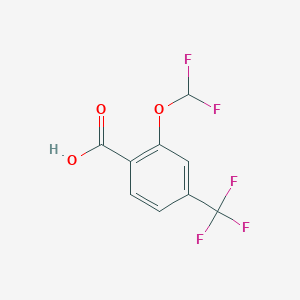
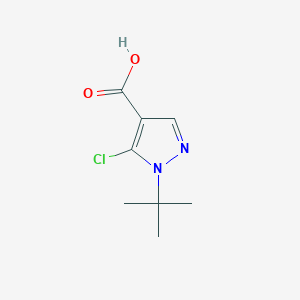
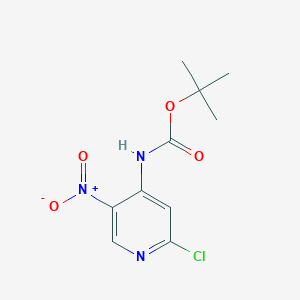
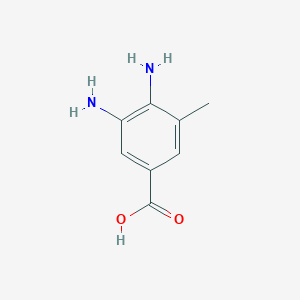
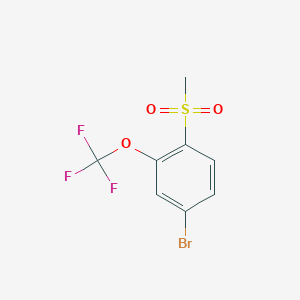
![tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B1442269.png)
